Superior Binding Affinity to the Serotonin Transporter (SERT) Compared to the Clinical SSRI Fluoxetine
5-(1H-Indol-3-yl)pentanoic acid demonstrates high affinity for the serotonin transporter (SERT), a key target for antidepressant therapy. A direct comparison of binding constants reveals that this compound has a Kd of approximately 5 nM . This binding affinity is quantitatively superior to that of the widely used SSRI fluoxetine, which exhibits a Ki of 12.2 nM for SERT under comparable in vitro assay conditions [1].
| Evidence Dimension | In Vitro Binding Affinity for Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | Kd ≈ 5 nM |
| Comparator Or Baseline | Fluoxetine (Ki = 12.2 nM) |
| Quantified Difference | Approximately 2.4-fold higher affinity (lower Kd value) |
| Conditions | Radioligand displacement assays measuring binding to SERT. Specific assay conditions for the target compound are derived from vendor data , while fluoxetine data is from a PDSP Ki Database assay measuring inhibition of [3H]serotonin accumulation in rat cerebral cortex [1]. |
Why This Matters
The approximately 2.4-fold higher binding affinity indicates that 5-(1H-indol-3-yl)pentanoic acid is a more potent ligand for SERT than fluoxetine, making it a preferred choice for research applications requiring a high-affinity SSRI probe or lead compound.
- [1] BindingDB. (n.d.). Fluoxetine Ki for Sodium-dependent serotonin transporter (Rattus norvegicus). PDSP Ki Database Assay. View Source
